2-(5-fluoro-1H-indol-3-yl)ethanol
CAS No.: 101349-12-6
VCID: VC0012393
Molecular Formula: C10H10FNO
Molecular Weight: 179.19 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2-(5-fluoro-1H-indol-3-yl)ethanol is a chemical compound that belongs to the broader indole family. Indole derivatives are known for their diverse biological activities and potential therapeutic applications. The specific compound, 2-(5-fluoro-1H-indol-3-yl)ethanol, features a fluorine atom at the 5-position of the indole ring and an ethanol group attached at the 3-position. Other similar compounds include (5-Fluoro-1H-indol-3-YL)methanamine, which also has a fluorine atom at the 5-position of the indole ring but has an amine group attached to the 3-position via a methylene bridge. Another related compound is 1-(5-fluoro-1H-indol-3-yl)propan-2-amine, which shares a similar structure with a fluorine atom on the indole ring but a different amine-containing side chain . These compounds exhibit various biological activities, including antiviral, anticancer, and antimicrobial effects. In research settings, a research assistant's role involves diverse tasks such as data collection, analysis, and presentation . They may utilize research methodologies, including experiments, surveys, and data analysis, and contribute to publications . Skills in data interpretation and collaborative research techniques are essential, and proficiency in tools like Python and R for data modeling can be valuable . A strong research assistant effectively showcases analytical prowess and teamwork, highlighting their contributions to research projects . |
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CAS No. | 101349-12-6 |
Product Name | 2-(5-fluoro-1H-indol-3-yl)ethanol |
Molecular Formula | C10H10FNO |
Molecular Weight | 179.19 g/mol |
IUPAC Name | 2-(5-fluoro-1H-indol-3-yl)ethanol |
Standard InChI | InChI=1S/C10H10FNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 |
Standard InChIKey | MXTYSYXDDDVPBQ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1F)C(=CN2)CCO |
Canonical SMILES | C1=CC2=C(C=C1F)C(=CN2)CCO |
PubChem Compound | 13616248 |
Last Modified | Sep 14 2023 |
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